molecular formula C11H8N2O3 B3162363 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 87769-67-3

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B3162363
CAS No.: 87769-67-3
M. Wt: 216.19 g/mol
InChI Key: PWPFONMCUWVZRW-UHFFFAOYSA-N
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Description

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 87769-67-3) is a valuable chemical intermediate in medicinal chemistry and drug discovery. Its structure, featuring a dihydropyridazine core with carboxylic acid functionality, makes it a versatile scaffold for designing novel bioactive molecules. A primary research application for this compound is in the development of new xanthine oxidase (XO) inhibitors . XO is a key enzyme in uric acid production, and its inhibitors are crucial for treating conditions like hyperuricemia and gout. While the carboxylic acid derivative serves as a synthetic precursor, studies have shown that hydrazide derivatives synthesized from this core structure exhibit potent inhibitory activity, binding to the active site of xanthine oxidase through a unique interaction mode distinct from traditional inhibitors like febuxostat . The compound enables exploration of structure-activity relationships (SAR), particularly for inhibitors utilizing a six-membered dihydropyridazine ring as a central pharmacophore . This product is intended for research purposes as a key building block in organic synthesis and pharmaceutical development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-3-phenyl-1H-pyridazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10-8(11(15)16)6-9(12-13-10)7-4-2-1-3-5-7/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPFONMCUWVZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207987
Record name 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-67-3
Record name 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87769-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the condensation of substituted benzil and cyanoacetyl hydrazide. This reaction is catalyzed by a nano catalyst, such as Ce0.94Ca0.05Sr0.01O1.94 (CCSO), and is carried out at 110°C for 24 minutes . Another method involves the molecular docking and synthesis of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethyl cyanoacetate and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, hydrazide derivatives of the compound bind to the active site of xanthine oxidase through a novel interaction mode . This binding inhibits the enzyme’s activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • XO Inhibition: Carboxylic acid derivatives are inactive in XO inhibition, while carbohydrazides (e.g., 22c) achieve IC₅₀ values ~1 µM, surpassing allopurinol (6.43 µM) but lagging behind febuxostat (0.018 µM) .
  • Synthetic Accessibility: The ethyl ester derivative () is synthesized via hydrazinolysis, highlighting the ease of modifying the position 4 functional group .
  • SAR Trends: Electron-withdrawing groups (e.g., cyano, nitro) at position 6 enhance XO inhibition, while bulky substituents (e.g., isobutoxy) improve steric complementarity .

Biological Activity

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS Number: 87769-67-3) is a heterocyclic compound with significant potential in medicinal chemistry. Its structure comprises a pyridazine ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

  • Molecular Formula : C₁₁H₈N₂O₃
  • Molecular Weight : 216.19 g/mol
  • IUPAC Name : 6-Oxo-3-phenyl-1H-pyridazine-5-carboxylic acid

Antioxidant Activity

Research indicates that derivatives of this compound exhibit potent antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Inhibition of Xanthine Oxidase

A significant area of research has focused on the compound's ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism linked to conditions like gout and cardiovascular diseases. In vitro studies have shown that certain derivatives of this compound can inhibit XO with potency levels in the micromolar range, suggesting potential therapeutic applications for managing hyperuricemia .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been found to modulate the aryl hydrocarbon receptor (AHR), which plays a crucial role in cancer progression and immune response regulation. Inhibition of AHR by this compound may lead to reduced tumor growth and enhanced immune response against cancer cells .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Xanthine Oxidase Inhibition : The compound binds to the active site of XO, disrupting its function and leading to decreased production of uric acid.
  • AHR Modulation : By inhibiting AHR activity, the compound can influence gene expression related to cell proliferation and immune responses.

Study on Xanthine Oxidase Inhibition

In a detailed study published in PubMed, researchers synthesized a series of derivatives from this compound and evaluated their inhibitory effects on XO. The most promising derivative exhibited an IC50 value comparable to standard inhibitors like febuxostat and allopurinol .

Anticancer Activity Assessment

Another study explored the anticancer potential of the compound by assessing its effects on various cancer cell lines. The results indicated that the compound could significantly inhibit cell proliferation in HeLa and HCT116 cell lines, showcasing its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Antioxidant ActivityScavenging free radicals
Xanthine Oxidase InhibitionBinding to XO active site
Anticancer PropertiesModulating AHR signaling

Q & A

Q. What are the established synthetic routes for 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves multi-step routes, such as:

  • Condensation and Cyclization : Reacting phenyl-substituted aldehydes with aminopyridazine derivatives under acidic or basic conditions. Catalysts like palladium or copper may enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of intermediates, while reflux conditions (~110–130°C) promote ring closure .
  • Functional Group Modifications : Post-cyclization carboxylation via hydrolysis or oxidation steps to introduce the carboxylic acid moiety. Yields (reported 45–70% in analogous compounds) depend on stoichiometric ratios and catalyst loading .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and aromaticity. For example, downfield shifts (~δ 12–14 ppm) indicate the carboxylic acid proton .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₁H₉N₂O₃: theoretical 217.06) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (-COOH) confirm functional groups .
  • X-ray Crystallography : Resolves dihydropyridazine ring conformation and hydrogen-bonding networks (if crystalline) .

Q. How can researchers determine the compound’s physicochemical stability under varying conditions?

Methodological Answer:

  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., stability up to 200°C observed in similar dihydropyridazines) .
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hrs) with HPLC monitoring. Carboxylic acid groups may hydrolyze under strong bases .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at position 3 is a likely site for nucleophilic attack .
  • Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid moiety and π-π stacking with the phenyl group .

Q. How can contradictory reports on biological activity be resolved?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Target-Specific Studies : Validate mechanisms via knock-out models (e.g., CRISPR-edited enzymes) to isolate the compound’s direct effects .

Q. What strategies elucidate the compound’s reaction mechanisms in catalytic or biological systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-carbon to carbonyl) to probe rate-determining steps .
  • Trapping Intermediates : Use cryogenic conditions or quenching agents (e.g., TEMPO) to isolate and characterize transient species via ESR or MS .

Q. How can researchers optimize the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

  • Salt Formation : React with sodium or ammonium hydroxide to improve aqueous solubility (e.g., sodium carboxylate salts) .
  • Co-crystallization : Screen with co-formers (e.g., nicotinamide) to enhance dissolution rates .
  • Lipid-Based Formulations : Encapsulate in liposomes or micelles for in vivo delivery, monitoring stability via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should discrepancies in reported spectroscopic data (e.g., NMR shifts) be addressed?

Methodological Answer:

  • Solvent Calibration : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent, as polarity affects chemical shifts .
  • Paramagnetic Impurities : Use chelating agents (e.g., EDTA) to remove metal contaminants that broaden peaks .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical factors .
  • In-line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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